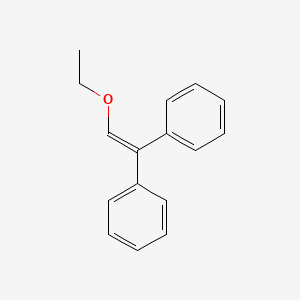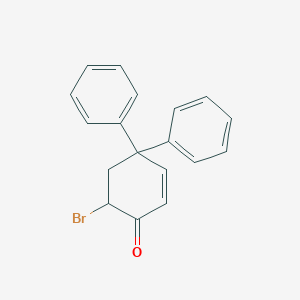
2-Cyclohexen-1-one, 6-bromo-4,4-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexen-1-one, 6-bromo-4,4-diphenyl- is an organic compound characterized by a cyclohexenone ring substituted with a bromine atom at the 6th position and two phenyl groups at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 6-bromo-4,4-diphenyl- typically involves the bromination of 4,4-diphenyl-2-cyclohexen-1-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process .
Industrial Production Methods
While specific industrial production methods for 2-Cyclohexen-1-one, 6-bromo-4,4-diphenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the desired compound in high yield and purity.
化学反応の分析
Types of Reactions
2-Cyclohexen-1-one, 6-bromo-4,4-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
2-Cyclohexen-1-one, 6-bromo-4,4-diphenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
作用機序
The mechanism of action of 2-Cyclohexen-1-one, 6-bromo-4,4-diphenyl- involves its interaction with molecular targets and pathways within a system. The bromine atom and phenyl groups play a crucial role in its reactivity and interactions. The compound may act as an electrophile in substitution reactions or participate in redox reactions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
4,4-Diphenyl-2-cyclohexen-1-one: Lacks the bromine atom at the 6th position, making it less reactive in certain substitution reactions.
Cyclohex-2-en-1-one: A simpler structure without the phenyl groups, resulting in different reactivity and applications.
4,4-Dimethyl-2-cyclohexen-1-one: Contains methyl groups instead of phenyl groups, leading to variations in chemical behavior and applications.
Uniqueness
2-Cyclohexen-1-one, 6-bromo-4,4-diphenyl- is unique due to the presence of both bromine and phenyl groups, which confer distinct reactivity and potential applications. The combination of these substituents allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.
特性
CAS番号 |
33733-00-5 |
|---|---|
分子式 |
C18H15BrO |
分子量 |
327.2 g/mol |
IUPAC名 |
6-bromo-4,4-diphenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C18H15BrO/c19-16-13-18(12-11-17(16)20,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,16H,13H2 |
InChIキー |
LATXGKJZNFVVIA-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)C=CC1(C2=CC=CC=C2)C3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14686875.png)


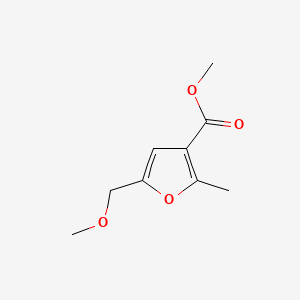
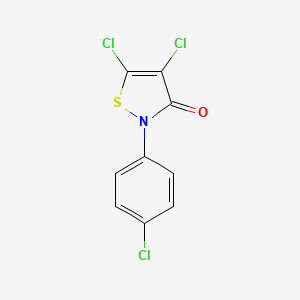
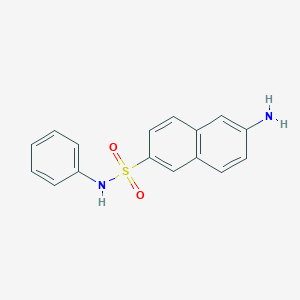
![6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14686915.png)
![(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14686917.png)

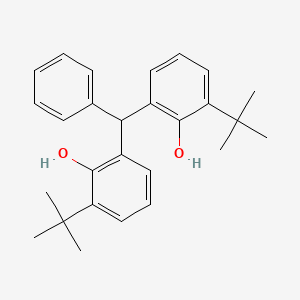
![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
![2-Oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylic acid, diethyl ester](/img/structure/B14686940.png)
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)
